REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=O)=[CH:10][CH:9]=1>>[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([Cl:2])=[O:17])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0.0053 mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
POCl3 and excess phosphorus pentachloride were completely removed by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |